molecular formula C21H22N2O3 B11360662 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-methylphenoxy)ethanone

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-methylphenoxy)ethanone

Cat. No.: B11360662
M. Wt: 350.4 g/mol
InChI Key: WINZTVDMLCPEOA-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-methylphenoxy)ethanone is a complex organic compound featuring a benzoxazole ring, a piperidine ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-methylphenoxy)ethanone typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Coupling Reactions: The benzoxazole and piperidine rings are then coupled using reagents like phosphorus oxychloride (POCl3) or other coupling agents.

    Ether Formation: The final step involves the formation of the ether linkage between the piperidine and phenoxy groups, typically using Williamson ether synthesis conditions.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-methylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole or phenoxy rings, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated reagents, strong bases like sodium hydride (NaH).

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: It can be used in the synthesis of polymers and advanced materials due to its structural complexity.

Biology and Medicine:

    Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for targeting neurological receptors.

    Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industry:

    Chemical Industry: Used in the synthesis of specialty chemicals and intermediates.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-methylphenoxy)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The benzoxazole ring can interact with aromatic residues in proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The phenoxy group may participate in hydrogen bonding or van der Waals interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-chlorophenoxy)ethanone
  • 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)ethanone

Comparison:

  • Structural Differences: The primary differences lie in the substituents on the phenoxy ring, which can significantly alter the compound’s chemical properties and biological activity.
  • Unique Features: 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-methylphenoxy)ethanone is unique due to the presence of the methyl group, which can influence its lipophilicity and metabolic stability.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(2-methylphenoxy)ethanone

InChI

InChI=1S/C21H22N2O3/c1-15-6-2-4-8-18(15)25-14-20(24)23-12-10-16(11-13-23)21-22-17-7-3-5-9-19(17)26-21/h2-9,16H,10-14H2,1H3

InChI Key

WINZTVDMLCPEOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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